molecular formula C13H19Cl2N B2796497 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride CAS No. 1864056-19-8

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride

Cat. No. B2796497
CAS RN: 1864056-19-8
M. Wt: 260.2
InChI Key: POJYEDRYZXRAQM-UHFFFAOYSA-N
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Description

“1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19Cl2N . It is used as a reagent in the synthesis of N-type calcium channel blocker (NP118809) derivatives .


Synthesis Analysis

While specific synthesis methods for “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” were not found, a synthetic method for a similar compound, “4-(chloromethyl)pyridine hydrochloride”, involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” consists of a piperidine ring with a chloromethyl group and a methylphenyl group attached . The average mass of the molecule is 260.203 Da .

Scientific Research Applications

Synthesis and Anti-leukemia Activity

Compounds derived from piperidine structures, including those related to “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride,” have been explored for their potential anti-leukemia activity. The synthesis of unknown compounds based on the piperidinium hydrochloride molecular motif has led to the discovery of entities that could inhibit the growth of K562 cells, demonstrating potential anti-leukemia bioactivity (Yang et al., 2009).

Biological Activities of Piperidine Derivatives

Research into 2,6-diaryl-3-methyl-4-piperidone derivatives synthesized by the Mannich reaction has shown significant analgesic, local anaesthetic, and antifungal activities. These derivatives exhibit promising biological activities, highlighting the versatility of piperidine-based compounds in developing new therapeutic agents (Rameshkumar et al., 2003).

Catalytic Applications in Organic Synthesis

Piperidine derivatives have been utilized in synthesizing palladium(II) complexes, which act as potent catalysts for the Heck reaction. This application underscores the utility of piperidine-based compounds in facilitating organic synthesis processes, offering efficient and high-yield strategies for chemical production (Singh et al., 2013).

Anticancer Agent Development

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated potential as anticancer agents. Several of these compounds exhibited strong anticancer activities relative to doxorubicin, a standard reference drug, indicating the promise of piperidine-based compounds in cancer therapy (Rehman et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-1-methylpiperidine”, indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

“1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” is an important organic raw material used in the production of high-value fine chemical products. It is widely used in various fields such as medicine, pesticides, dyes, flavors, feed additives, food additives, rubber auxiliaries, and synthetic materials .

properties

IUPAC Name

1-[4-(chloromethyl)-2-methylphenyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYEDRYZXRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)N2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride

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